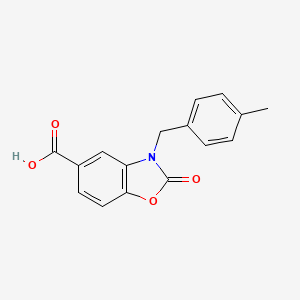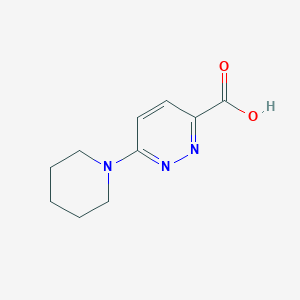![molecular formula C10H10N2S B1321221 [4-(1,3-Thiazol-2-yl)phenyl]methylamine CAS No. 672324-87-7](/img/structure/B1321221.png)
[4-(1,3-Thiazol-2-yl)phenyl]methylamine
Übersicht
Beschreibung
“[4-(1,3-Thiazol-2-yl)phenyl]methylamine” is a chemical compound with the CAS Number: 672324-87-7 . It has a molecular weight of 191.28 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6,13H,7,11H2 . This indicates the molecular structure of the compound, including the number and arrangement of carbon, hydrogen, nitrogen, and sulfur atoms.Physical And Chemical Properties Analysis
“this compound” is stored at room temperature . More specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Anticancer-Aktivität
Diese Verbindung wurde auf ihr Potenzial in der Krebsbehandlung untersucht. Forschungen haben gezeigt, dass bestimmte Derivate signifikante Antikrebswirkungen aufweisen können, was sie für weitere Untersuchungen in der Krebstherapie wertvoll macht .
Herbizide Aktivitäten
Studien haben auch das herbizide Potenzial von Thiazolderivaten untersucht. Wenn bestimmte Gruppen in die Molekülstruktur eingeführt werden, können diese Verbindungen moderate bis gute herbizide Aktivitäten aufweisen, was für landwirtschaftliche Anwendungen von Vorteil sein könnte .
Biologische Aktivität in der medizinischen Chemie
Die Synthese verschiedener Thiazolderivate, einschließlich [4-(1,3-Thiazol-2-yl)phenyl]methylamin, wurde mit einer Reihe von biologischen Aktivitäten in Verbindung gebracht. Diese Aktivitäten sind entscheidend für die Entwicklung neuer Medikamente und Behandlungen .
Antioxidative Eigenschaften
Einige Thiazolderivate wurden synthetisiert und auf ihre antioxidativen Eigenschaften hin untersucht. Diese Verbindungen können eine starke antioxidative Aktivität aufweisen, die wichtig ist für die Bekämpfung oxidativer Stress-bedingter Krankheiten .
Zytotoxizität gegenüber Tumorzellen
Es wurde berichtet, dass Thiazolverbindungen eine Zytotoxizität gegenüber menschlichen Tumorzelllinien aufweisen. Dies deutet auf ihr potenzielles Einsatzgebiet in der Entwicklung von Behandlungen hin, die auf bestimmte Arten von Krebszellen abzielen .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
Wirkmechanismus
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The specific targets would depend on the particular biological activity exhibited by the compound.
Mode of Action
For instance, one study mentions that a thiazole derivative binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The exact pathways would depend on the specific biological activity exhibited by the compound.
Pharmacokinetics
One study on thiazolidine-2,4-dione molecules, which are related to thiazoles, discusses in-silico adme parameters, suggesting that all the compounds were found to be drug-like
Result of Action
Thiazole derivatives have been associated with various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The specific effects would depend on the particular biological activity exhibited by the compound.
Biochemische Analyse
Biochemical Properties
[4-(1,3-Thiazol-2-yl)phenyl]methylamine plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as S-methyl-5-thioadenosine phosphorylase . These interactions can lead to changes in enzyme activity, affecting cellular processes and metabolic pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in fungal cells, it has been observed to increase reactive oxygen species (ROS) levels, leading to DNA damage and cell death . Additionally, it can modulate the expression of genes related to oxidative stress responses, such as CAP1, CTA1, TRR1, and SODs .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with the thiazole ring, which is involved in the synthesis of neurotransmitters like acetylcholine . This interaction can alter the activity of enzymes involved in neurotransmitter synthesis, affecting cellular communication and function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under standard storage conditions In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as increased survival rates in fungal infection models . At high doses, it can cause toxic or adverse effects, including increased ROS levels and DNA damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the activity of enzymes involved in oxidative stress responses, such as S-methyl-5-thioadenosine phosphorylase . These interactions can lead to changes in metabolic pathways, affecting cellular energy production and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its interactions with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
[4-(1,3-thiazol-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGGYXKCGLWOGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610429 | |
| Record name | 1-[4-(1,3-Thiazol-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
672324-87-7 | |
| Record name | 1-[4-(1,3-Thiazol-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(1,3-thiazol-2-yl)phenyl]methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B1321148.png)
![1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)](/img/structure/B1321159.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)


![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)


